LogP and Hydrogen‑Bond Donor Count Differentiation vs. 4‑Phenylpiperidine
The 3,4‑diol motif imparts a substantial reduction in lipophilicity and an increase in hydrogen‑bond donor count relative to the unsubstituted 4‑phenylpiperidine scaffold. 4‑Phenylpiperidine‑3,4‑diol has a calculated LogP of 0.56–1.8 (method‑dependent) and 2 H‑bond donors, whereas 4‑phenylpiperidine has a calculated LogP of ~2.5–3.0 and zero H‑bond donors [REFS‑1]. This difference influences both passive membrane permeability and off‑target binding profiles, making the diol compound more suitable for projects requiring enhanced aqueous solubility and reduced CYP‑mediated metabolism associated with high‑lipophilicity amines [REFS‑2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ~0.56–1.8; 2 hydrogen-bond donors; PSA 52.5 Ų |
| Comparator Or Baseline | 4-Phenylpiperidine: LogP ~2.5–3.0; 0 hydrogen-bond donors; PSA ~12 Ų |
| Quantified Difference | ΔLogP ≈ 1.2–2.4 units (lower for diol); +2 H-bond donors; ΔPSA ≈ 40 Ų |
| Conditions | In silico calculation (ALOGPS/ChemAxon/consensus); experimental LogP not available for the diol in accessible sources |
Why This Matters
A >1.5 LogP unit reduction can translate into a >10‑fold change in predicted membrane permeability, directly impacting CNS penetration and oral absorption in drug discovery programs.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010) [provides class-level context for LogP-modulated ADME outcomes]. View Source
